Regioisomeric Impact on Orexin Receptor Antagonist Pharmacophore Geometry
Patent SAR analysis reveals that placement of the difluorobenzodioxole attachment at the 4-position, as found in the target compound, is explicitly claimed as a pharmacophoric element (Q₁) required for potent dual antagonism at Orexin-1 and Orexin-2 receptors [1]. In contrast, the corresponding 5-yl regioisomer – while present in CFTR modulators such as Lumacaftor – is not claimed in the orexin antagonist patent series and is predicted by molecular modeling to misalign the critical amine vector relative to the spirocyclic core, disrupting binding [1].
| Evidence Dimension | Regioisomeric preference for orexin dual antagonism scaffold |
|---|---|
| Target Compound Data | 2,2-Difluorobenzo[d][1,3]dioxol-4-yl substituted spiro amine derivatives claimed as dual OX₁/OX₂ antagonists [1] |
| Comparator Or Baseline | 2,2-Difluorobenzo[d][1,3]dioxol-5-yl regioisomer; not exemplified in patent SAR [1] |
| Quantified Difference | Qualitative patent-based SAR: 4-yl regioisomer retained in preferred compound series; 5-yl regioisomer absent from orexin antagonist claims [1] |
| Conditions | Patent analysis of spiro aminic compound series; molecular modeling of ligand-receptor interactions [1] |
Why This Matters
The regioisomeric identity directly determines compatibility with the target pharmacophore; procurement of the 5-yl variant for orexin programs is unsupported by patent SAR and may lead to inactive or off-target compounds.
- [1] Rottapharm Biotech S.r.l. (2017). Spiro aminic compounds as orexin antagonists. European Patent No. EP2794593B8. Retrieved from https://patents.justia.com/patent/20140357653 View Source
